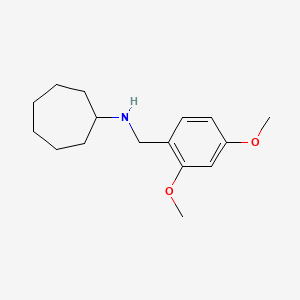![molecular formula C13H12N2O2S B5729809 N-[5-(2-methylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B5729809.png)
N-[5-(2-methylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(2-methylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide, commonly known as MTA, is a thiazole derivative compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTA has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
作用机制
The exact mechanism of action of MTA is not fully understood. However, studies have suggested that MTA exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. MTA has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
MTA has been shown to possess a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. MTA has also been shown to possess anti-microbial properties, making it a potential candidate for the treatment of bacterial and fungal infections.
实验室实验的优点和局限性
One of the advantages of using MTA in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various disease models. Additionally, MTA has been shown to possess low toxicity, making it a safe compound for in vitro and in vivo studies. However, one of the limitations of using MTA in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for MTA research. One area of interest is the development of MTA as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of MTA and its potential interactions with other signaling pathways. Finally, there is a need for the development of more efficient synthesis methods for MTA to improve its availability for future research studies.
Conclusion:
In conclusion, MTA is a thiazole derivative compound that possesses a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Its potential therapeutic applications have made it a topic of interest in the scientific community. Further research is needed to fully understand the mechanism of action of MTA and its potential as a therapeutic agent.
合成方法
The synthesis of MTA involves the condensation of 2-methylbenzaldehyde and thiosemicarbazide in the presence of acetic anhydride and glacial acetic acid. The resulting product is then treated with acetic acid to yield MTA. The purity of MTA can be further improved by recrystallization.
科学研究应用
MTA has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. MTA has also been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the growth and migration of tumor cells. Additionally, MTA has been shown to possess anti-microbial properties, making it a potential candidate for the treatment of bacterial and fungal infections.
属性
IUPAC Name |
N-[(5E)-5-[(2-methylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-8-5-3-4-6-10(8)7-11-12(17)15-13(18-11)14-9(2)16/h3-7H,1-2H3,(H,14,15,16,17)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDLCMFOAIPJMR-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)N=C(S2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5E)-5-[(2-methylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{4-[4-(2-adamantyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5729737.png)


![methyl 3-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5729756.png)

![5-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5729773.png)

![N-ethyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5729780.png)
![1-ethyl-5-{[(4-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5729787.png)


